

An In-depth Technical Guide to 4-Bromo-1-iodo-2-methoxybenzene

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Compound of Interest

Compound Name: 4-Bromo-1-iodo-2-methoxybenzene

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This technical guide provides a comprehensive overview of **4-Bromo-1-iodo-2-methoxybenzene**, a versatile polyhalogenated aromatic compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

IUPAC Name: **4-bromo-1-iodo-2-methoxybenzene**[\[1\]](#)

Synonyms:

- 5-Bromo-2-iodoanisole[\[1\]](#)
- 4-Bromo-1-iodo-2-methoxy-benzene[\[1\]](#)
- 5-Bromo-2-iodophenyl methyl ether[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **4-Bromo-1-iodo-2-methoxybenzene** are summarized in the table below, providing a quick reference for experimental design and safety considerations.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrIO	PubChem[1]
Molecular Weight	312.93 g/mol	PubChem[1]
Melting Point	37 °C	ChemicalBook[2]
Boiling Point	161-162 °C at 8 Torr	ChemicalBook[2]
Density	2.062±0.06 g/cm ³ (Predicted)	ChemicalBook[2]
Appearance	Crystalline powder	ChemicalBook[2]
Storage Temperature	2-8°C (protect from light)	ChemicalBook[2]

Experimental Protocols

The synthesis of substituted bromo-iodo-methoxybenzenes often leverages the principles of electrophilic aromatic substitution and diazotization-iodination reactions. Below is a detailed protocol for a representative synthesis of a related isomer, which can be adapted for **4-Bromo-1-iodo-2-methoxybenzene**.

Synthesis of 2-Bromo-1-iodo-4-methoxybenzene from 3-Bromoanisole

This procedure outlines the synthesis of a structural isomer and is indicative of the methodologies employed for this class of compounds.

Materials:

- 3-Bromoanisole
- Mercuric oxide (HgO)
- Acetic anhydride (Ac₂O)
- Dichloromethane (CH₂Cl₂)
- Iodine (I₂)

- Anhydrous magnesium sulfate (MgSO_4)
- Cyclohexane

Procedure:

- A solution of 3-bromoanisole (10 g, 53.5 mmol), mercuric oxide (8.8 g, 40.6 mmol), and acetic anhydride (1 mL) in dichloromethane (100 mL) is prepared under stirring.
- The mixture is refluxed for 30 minutes.
- Iodine (17.6 g, 69.5 mmol) is added to the reaction mixture in six portions at 12-hour intervals. After each addition, the mixture is refluxed for 12 hours.
- Upon completion, the aqueous layer is extracted with dichloromethane (3 x 10 mL).
- The combined organic layers are dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.
- The crude product is purified by fast column chromatography using cyclohexane as the eluent to yield 2-bromo-1-iodo-4-methoxybenzene as a colorless oil (94% yield).[\[3\]](#)

Characterization Data for a Related Isomer (4-bromo-2-iodo-1-methoxybenzene):

- ^1H NMR (400 MHz, CDCl_3): δ 3.86 (s, 3 H), 6.67-6.70 (d, 1 H), 7.39-7.42 (dd, 1 H), 7.87-7.88 (d, 1 H)[\[4\]](#)
- ^{13}C NMR (100.6 MHz, CDCl_3): δ 57.0, 87.1, 112.4, 113.8, 132.6, 141.6, 157.9[\[4\]](#)
- GC-MS: m/z (%): 312.05 (100) $[\text{M}]^+$, 314.05 (92.15) $[\text{M}]^+$ [\[4\]](#)

Synthetic Utility and Logical Workflow

Polyhalogenated arenes such as **4-Bromo-1-iodo-2-methoxybenzene** are valuable intermediates in organic synthesis due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for a stepwise

and site-selective functionalization of the aromatic ring, enabling the construction of complex molecular architectures.

The following diagram illustrates the logical workflow for the sequential functionalization of **4-Bromo-1-iodo-2-methoxybenzene**.



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Caption: Sequential cross-coupling strategy for **4-Bromo-1-iodo-2-methoxybenzene**.

This selective functionalization is a powerful tool in the synthesis of pharmaceuticals and other high-value organic molecules, where precise control over substituent placement is critical. The methoxy group also influences the reactivity and orientation of incoming electrophiles in further aromatic substitution reactions.

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References

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